3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, an ethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and high temperatures.
Introduction of Functional Groups: The amino, ethyl, and methoxyphenyl groups are introduced through various substitution reactions. These reactions may require specific reagents such as alkyl halides, amines, and methoxybenzene derivatives.
Final Coupling Reaction: The final step involves the coupling of the functionalized thienoquinoline core with a carboxamide group. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced thienoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include alkyl halides, amines, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines, acyl chlorides; presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which may have different functional groups such as hydroxyl, alkyl, or acyl groups.
Scientific Research Applications
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the study of biological processes and the development of bioactive molecules. It may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases such as cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties. It may be used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, the compound may inhibit the activity of specific enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Quinolinyl-pyrazoles
Uniqueness
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and its thienoquinoline core. This unique structure imparts specific chemical and biological properties to the compound, making it suitable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be advantageous in specific research or industrial contexts.
Properties
IUPAC Name |
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-14-17-15(10-23(2,3)11-16(17)27)26-22-18(14)19(24)20(30-22)21(28)25-12-6-8-13(29-4)9-7-12/h6-9H,5,10-11,24H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGIAFRYROJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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